molecular formula C8H8O4 B12552468 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester CAS No. 184719-45-7

4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester

Cat. No.: B12552468
CAS No.: 184719-45-7
M. Wt: 168.15 g/mol
InChI Key: JQTUQMQCRAXYBQ-UHFFFAOYSA-N
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Description

4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester is a heterocyclic compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with methanol in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyran ring structure also allows for potential interactions with nucleic acids and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
  • 4H-Thieno[3,2-b]pyrrole-5-carboxamides

Comparison: Compared to similar compounds, 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester is unique due to its specific substitution pattern and the presence of the ester group. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

184719-45-7

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 5-methyl-4-oxopyran-3-carboxylate

InChI

InChI=1S/C8H8O4/c1-5-3-12-4-6(7(5)9)8(10)11-2/h3-4H,1-2H3

InChI Key

JQTUQMQCRAXYBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C(C1=O)C(=O)OC

Origin of Product

United States

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